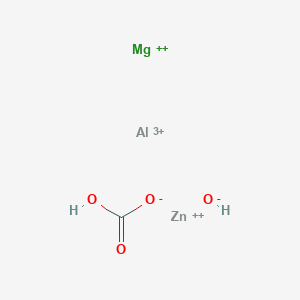
Aluminium-magnesium-zinc-carbonate-hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminium-magnesium-zinc-carbonate-hydroxide is a crystalline, colorless compound with the chemical formula CO₃·Al·HO·Mg·Zn . It is known for its hygroscopic nature and solubility in water. This compound is relatively stable under certain temperature and humidity conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aluminium-magnesium-zinc-carbonate-hydroxide is typically synthesized by mixing appropriate amounts of aluminium hydroxide, magnesium hydroxide, and zinc carbonate solutions . The reaction conditions involve maintaining a controlled pH and temperature to ensure the formation of the desired compound. The reaction can be represented as follows:
[ \text{Al(OH)}_3 + \text{Mg(OH)}_2 + \text{ZnCO}_3 \rightarrow \text{CO}_3·\text{Al}·\text{HO}·\text{Mg}·\text{Zn} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale mixing and reaction processes. The reactants are combined in reactors, and the resulting mixture is filtered and dried to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Aluminium-magnesium-zinc-carbonate-hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxides.
Reduction: It can also undergo reduction reactions, especially in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other elements or compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminium oxide, magnesium oxide, and zinc oxide, while reduction may produce elemental aluminium, magnesium, and zinc .
Aplicaciones Científicas De Investigación
Aluminium-magnesium-zinc-carbonate-hydroxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is utilized in the production of corrosion-resistant coatings and materials.
Mecanismo De Acción
The mechanism of action of aluminium-magnesium-zinc-carbonate-hydroxide involves its interaction with acids and other reactive species. In the case of its use as an antacid, the compound neutralizes gastric acid by reacting with hydrochloric acid in the stomach to form water and neutral salts . This reaction increases the pH of the stomach contents, providing relief from acid-related discomfort.
Comparación Con Compuestos Similares
Similar Compounds
- Aluminium hydroxide
- Magnesium hydroxide
- Zinc carbonate
- Hydrotalcite
Uniqueness
Aluminium-magnesium-zinc-carbonate-hydroxide is unique due to its combination of aluminium, magnesium, and zinc, which imparts specific properties such as enhanced stability and reactivity compared to its individual components . This makes it particularly useful in applications requiring a combination of these properties, such as in antacids and corrosion-resistant materials .
Propiedades
Número CAS |
169314-88-9 |
|---|---|
Fórmula molecular |
C80H128N26O22S |
Peso molecular |
0 |
Sinónimos |
Aluminum magnesium zinc carbonate hydroxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















